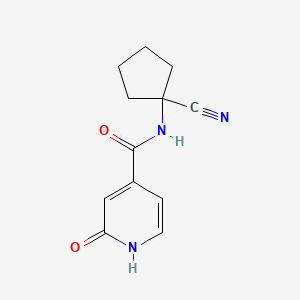

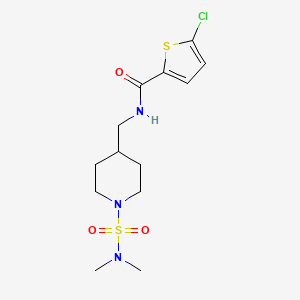

![molecular formula C21H18ClN5OS B2520098 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 893918-13-3](/img/structure/B2520098.png)

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to be a complex molecule with potential relevance in the field of medicinal chemistry due to its structural features, which include a pyrazolopyrimidinone core, a chlorophenyl group, and a dimethylphenyl group. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and their synthesis.

Synthesis Analysis

The synthesis of related compounds involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks. These precursors facilitate the formation of ring-annulated products, such as thiazolopyrimidinones, through a process that eliminates by-products like aniline or 2-aminobenzothiazole. The synthesis yields are described as acceptable, and the structural confirmation is supported by analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been characterized by its crystallography. The chlorophenyl ring is oriented at a slight angle to the thiazole ring, indicating potential steric interactions that could influence the compound's reactivity and binding properties. Intermolecular interactions, specifically C-H⋯O bonds, lead to the formation of zigzag chains in the crystal lattice .

Chemical Reactions Analysis

Although the specific chemical reactions of the compound are not detailed in the provided papers, the synthesis of structurally similar compounds suggests that the title compound could undergo similar reactions. The presence of electrophilic centers in these molecules implies a susceptibility to nucleophilic attacks, which could be a key step in further functionalization or in the mechanism of action if the compound is biologically active.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antimicrobial Applications

One area of research has focused on the synthesis of new heterocycles incorporating this compound to evaluate antimicrobial agents. For instance, studies have demonstrated the preparation of various derivatives aiming to explore their potential in antimicrobial applications. These compounds have been characterized by IR, 1H NMR, and mass spectral studies, with some showing promising antimicrobial activities (Bondock, Rabie, Etman, & Fadda, 2008).

Antitumor Applications

Research into the antitumor activity of derivatives of this compound against specific cancer cell lines, such as human breast adenocarcinoma (MCF7), has been conducted. A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives was synthesized, with some derivatives demonstrating mild to moderate activity compared to doxorubicin, a reference antitumor agent. Among the series, one specific derivative was identified as the most active, indicating the potential for further investigation into anticancer applications (El-Morsy, El-Sayed, & Abulkhair, 2017).

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5OS/c1-13-6-14(2)8-16(7-13)26-19(28)11-29-21-18-10-25-27(20(18)23-12-24-21)17-5-3-4-15(22)9-17/h3-10,12H,11H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCBWNGICXHGKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

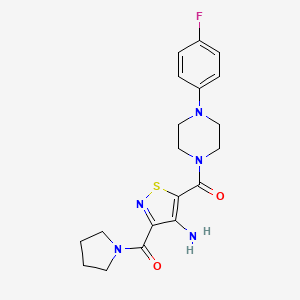

![2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2520016.png)

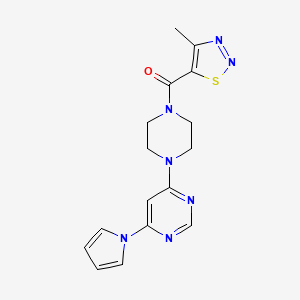

![4-[(Dimethylamino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2520017.png)

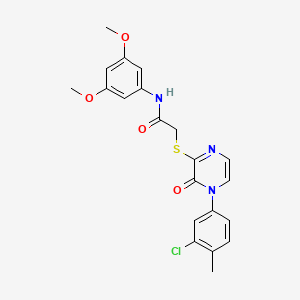

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2520020.png)

![Bicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2520023.png)

![2-amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2520024.png)

![3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine](/img/structure/B2520030.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B2520032.png)

![(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol](/img/structure/B2520036.png)

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2520037.png)